[2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
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Overview
Description
2-(2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a complex organic compound that features a unique structure combining a thiophene ring, an imidazo[1,2-a]pyridine core, and an acetonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-(2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-2-yl)pyridin-3-amine
- 6-(5-Chlorothiophen-2-yl)pyridin-3-amine
- 2-(Pyridin-2-yl)acetonitrile
Uniqueness
What sets 2-(2-(5-Chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
88594-28-9 |
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Molecular Formula |
C14H10ClN3S |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
2-[2-(5-chlorothiophen-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C14H10ClN3S/c1-9-2-5-13-17-14(11-3-4-12(15)19-11)10(6-7-16)18(13)8-9/h2-5,8H,6H2,1H3 |
InChI Key |
OXSSYPPKLZCGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2CC#N)C3=CC=C(S3)Cl)C=C1 |
Origin of Product |
United States |
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